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Compound of Interest

2-Ethynyl-6-
Compound Name:

(methoxymethyl)pyridine
CAS No.: 496840-21-2

Cat. No.: B3352594

Get Quote

Executive Summary

The molecular formula C9HINO (MW 147.17 Da) represents a diverse chemical space
containing critical pharmacophores, including Cinnamamide (primary amide), 5-Methoxyindole
(heterocyclic ether), and 2-Phenyl-2-oxazoline (cyclic imino-ether). Differentiating these
isomers is a frequent challenge in synthetic quality control and forensic drug profiling.

This guide provides a definitive fragmentation analysis to distinguish these isomers using
Electron lonization (EI) mass spectrometry. Unlike soft ionization (ESI), which yields primarily
protonated molecular ions

, El provides structural fingerprints via high-energy fragmentation. We demonstrate that neutral
loss analysis—specifically the loss of ammonia (17 Da), methyl radicals (15 Da), and
formaldehyde (30 Da)—serves as the primary discriminator.

Structural Landscape: The C9H9NO Alternatives

We compare three distinct structural classes sharing the C9H9NO formula.
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Key Functional

Compound Structure Class Core Stability
Group
Primary Amide ( Stabilized by
Cinnamamide Acyclic / Conjugated conjugation with
) phenyl ring.

Methyl Ether ( Highly aromatic indole

5-Methoxyindole Bicyclic Heterocycle
core.
)
Strained 5-membered
2-Phenyl-2-oxazoline Cyclic Heterocycle Oxazoline Ring ring; prone to RDA

cleavage.

Experimental Protocol: EI-GC/MS Workflow

To replicate the fragmentation patterns described below, ensure your instrument is tuned to
standard EIl conditions.

Step-by-Step Methodology

e Sample Preparation:
o Dissolve 1 mg of analyte in 1 mL methanol (HPLC grade).

o Derivatization is not required for these species under El, though silylation (BSTFA) can be

used if peak tailing occurs for Cinnamamide.

e GC Parameters:

[¢]

Column: DB-5MS (30 m x 0.25 mm, 0.25 um film).

[¢]

Inlet: Splitless mode at 250°C.

o

Carrier Gas: Helium at 1.0 mL/min (constant flow).

o

Temperature Program: 60°C (hold 1 min)
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20°C/min
300°C (hold 3 min).

e MS Parameters (Critical):
o Source Temp: 230°C.

o lonization Energy: 70 eV (Standard EI).[1] Note: Lowering to 20 eV will suppress
fragmentation, reducing diagnostic utility.

o Scan Range:m/z 40-200.
e Quality Control:

o Verify mass accuracy using PFTBA (Perfluorotributylamine).

o Target m/z 69, 219, 502 to ensure proper abundance ratios across the mass range.
Comparative Fragmentation Analysis
The differentiation relies on identifying the primary neutral loss triggered by the molecular ion

(m/z 147).

Scenario A: Cinnamamide (Amide Cleavage)

e Mechanism: The molecular ion undergoes

-cleavage adjacent to the carbonyl group.

o Pathway:
o Loss of

(16 Da): Generates the cinnamoyl cation (m/z 131).

o Loss of

(17 Da): A competing pathway yielding m/z 130.
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o Secondary Loss: The cinnamoyl cation loses CO (28 Da) to form the styryl cation (m/z
103), a highly stable resonance structure.

o Diagnostic Peak:m/z 103 and m/z 131.

Scenario B: 5-Methoxyindole (Ether Cleavage)

o Mechanism: Radical-initiated cleavage of the alkyl-oxygen bond.
o Pathway:
o Loss of

(15 Da): The ether methyl group is ejected to stabilize the radical on the oxygen, which
resonates with the indole ring. This yields a base peak at m/z 132.

o Secondary Loss: Subsequent loss of CO (28 Da) from the m/z 132 ion yields m/z 104.

o Diagnostic Peak:m/z 132 (Base Peak).

Scenario C: 2-Phenyl-2-oxazoline (Ring Contraction)

e Mechanism: Retro-Diels-Alder (RDA) type fragmentation or ring opening.
e Pathway:
o Loss of

(30 Da): The oxazoline ring rearranges to eject formaldehyde. This results in a dominant
peak at m/z 117 (phenyl-azirine cation or equivalent isomer).

» Diagnostic Peak:m/z 117 (Base Peak).

Data Summary: Relative lon Abundance
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. . . 5- 2-Phenyl-2-
m/z lon Identity Cinnamamide . .
Methoxyindole oxazoline
147 (Molecular lon) High (80%) High (100%) Medium (40%)
132 <5% High (80-90%) < 5%
131 Medium (50%) <5% < 5%
Base Peak
117 < 5% <5%
(100%)
Base Peak
103 Low Low
(100%)

Note: Relative abundances are approximate and instrument-dependent, but the
presence/absence of these peaks is definitive.

Visualization of Fragmentation Pathways[2][3][4][5]
[6][7][8]

Diagram 1: Mechanistic Differentiation

This flowchart illustrates the decision logic based on the primary neutral loss observed in the
mass spectrum.
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Caption: Mechanistic divergence of COHONO isomers. Blue: Parent lon; Red: Cinnamamide
pathway; Green: Indole pathway; Yellow: Oxazoline pathway.

Diagram 2: Diagnostic Decision Tree

Use this logic gate to identify your unknown sample.
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Spectrum Analysis
Parent m/z 147

Is Base Peak
m/z 1177

Is Major Peak
m/z 1327

Is Major Peak
m/z 103 or 1317

ID: 5-Methoxyindole

ID: Cinnamamide

Click to download full resolution via product page
Caption: Step-by-step identification logic based on dominant fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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